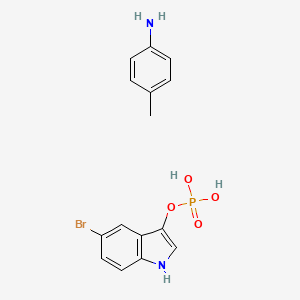

5-溴-3-吲哚磷酸对甲苯胺盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-3-indolyl phosphate p-toluidine salt is a useful research compound. Its molecular formula is C22H25BrN3O4P and its molecular weight is 506.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-3-indolyl phosphate p-toluidine salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-indolyl phosphate p-toluidine salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

印迹技术

5-溴-3-吲哚磷酸对甲苯胺盐广泛应用于印迹技术,例如Northern、Southern 和 Western 印迹。 它作为碱性磷酸酶的底物,与NBT(硝基蓝四唑鎓)结合后形成有色沉淀,表明靶分子存在 .

原位杂交

原位杂交技术利用该化合物检测组织切片或细胞制备物中的特定 DNA 或 RNA 序列。 该化合物作为碱性磷酸酶偶联探针的显色底物 .

免疫组织化学

免疫组织化学利用 5-溴-3-吲哚磷酸对甲苯胺盐来可视化抗原-抗体相互作用。 该化合物与碱性磷酸酶标记的抗体反应,导致颜色变化,从而标记组织内抗原的位置 .

酶活性检测

该化合物在生物医学研究中检测磷酸酶活性和酶标记抗体方面至关重要。 它允许对这些酶进行精确的检测和识别,这对于各种诊断应用至关重要 .

分子量测定

5-溴-3-吲哚磷酸对甲苯胺盐的分子量为433.62 g/mol,这在制备储备液和计算实验方案的浓度时很重要 .

溶解度性质

作用机制

Target of Action

The primary target of the compound 5-Bromo-3-indolyl phosphate p-toluidine salt is the enzyme known as alkaline phosphatase . Alkaline phosphatase is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids .

Mode of Action

5-Bromo-3-indolyl phosphate p-toluidine salt interacts with its target, alkaline phosphatase, through a process known as enzymatic dephosphorylation . This process involves the removal of a phosphate group from the compound by the enzyme. The compound is then converted to indoxyl, which subsequently tautomerizes to a ketone . In basic pH values, this ketone dimerizes, releasing H+ ions .

Biochemical Pathways

The interaction of 5-Bromo-3-indolyl phosphate p-toluidine salt with alkaline phosphatase affects the biochemical pathway of phosphate metabolism. The dephosphorylation process leads to the production of indoxyl, which can further undergo processes to form various compounds, impacting multiple downstream effects .

Pharmacokinetics

It is known that the compound is soluble in dimethylformamide , which may influence its bioavailability.

Result of Action

The action of 5-Bromo-3-indolyl phosphate p-toluidine salt results in the production of an insoluble product that is easily observable due to its purple color . This is particularly useful in various applications, including Northern, Southern, and Western blotting, in situ hybridization, and immunohistochemistry .

Action Environment

The action, efficacy, and stability of 5-Bromo-3-indolyl phosphate p-toluidine salt can be influenced by environmental factors. For instance, the compound is sensitive to light and moisture, and it is recommended to be stored at -20°C . Furthermore, the compound’s solubility in dimethylformamide suggests that the presence of this solvent in the environment could impact the compound’s action .

生化分析

Biochemical Properties

5-Bromo-3-indolyl phosphate p-toluidine salt plays a crucial role in biochemical reactions as a substrate for alkaline phosphatase. When hydrolyzed by this enzyme, it produces an insoluble blue dye, which is easily detectable. This compound interacts primarily with alkaline phosphatase, an enzyme that removes phosphate groups from molecules. The interaction between 5-Bromo-3-indolyl phosphate p-toluidine salt and alkaline phosphatase is highly specific, allowing for precise detection of the enzyme’s activity in various assays .

Cellular Effects

The effects of 5-Bromo-3-indolyl phosphate p-toluidine salt on cells are primarily related to its role as a substrate for alkaline phosphatase. In cellular assays, the hydrolysis of this compound by alkaline phosphatase results in the formation of a blue precipitate, which can be used to visualize enzyme activity within cells. This process does not significantly alter cell function, signaling pathways, gene expression, or cellular metabolism, as the compound itself is not inherently toxic or reactive .

Molecular Mechanism

At the molecular level, 5-Bromo-3-indolyl phosphate p-toluidine salt functions by serving as a substrate for alkaline phosphatase. The enzyme catalyzes the hydrolysis of the phosphate group from the compound, resulting in the formation of an indigo dye. This reaction involves the binding of 5-Bromo-3-indolyl phosphate p-toluidine salt to the active site of alkaline phosphatase, followed by the cleavage of the phosphate group and subsequent oxidation and dimerization of the indole derivative to form the blue dye .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-3-indolyl phosphate p-toluidine salt are stable over time, provided the compound is stored under appropriate conditions. The stability of the compound ensures consistent results in biochemical assays. Prolonged exposure to light and air can lead to degradation, reducing its effectiveness. Long-term studies have shown that the compound remains effective in detecting alkaline phosphatase activity without significant loss of function .

Dosage Effects in Animal Models

The effects of 5-Bromo-3-indolyl phosphate p-toluidine salt in animal models are dose-dependent. At low doses, the compound effectively serves as a substrate for alkaline phosphatase without causing adverse effects. At higher doses, there may be potential for toxicity, although specific studies on this aspect are limited. It is essential to optimize the dosage to achieve accurate results while minimizing any potential toxic effects .

Metabolic Pathways

5-Bromo-3-indolyl phosphate p-toluidine salt is primarily involved in the metabolic pathway of alkaline phosphatase activity. The enzyme hydrolyzes the phosphate group from the compound, leading to the formation of an indole derivative that undergoes oxidation and dimerization to produce the blue dye. This pathway is specific to the interaction between the compound and alkaline phosphatase, with minimal involvement of other metabolic processes .

Transport and Distribution

Within cells and tissues, 5-Bromo-3-indolyl phosphate p-toluidine salt is transported and distributed based on its solubility properties. The compound is soluble in dimethylformamide but insoluble in water, which influences its distribution in biological systems. It interacts with alkaline phosphatase at the site of enzyme activity, leading to localized formation of the blue dye. The transport and distribution of the compound are primarily determined by its interaction with the enzyme and its solubility characteristics .

Subcellular Localization

The subcellular localization of 5-Bromo-3-indolyl phosphate p-toluidine salt is closely associated with the presence of alkaline phosphatase. The compound is localized to areas where the enzyme is active, such as the plasma membrane and certain intracellular compartments. This localization is facilitated by the enzyme’s targeting signals and post-translational modifications, which direct the compound to specific cellular sites for effective substrate-enzyme interaction .

属性

CAS 编号 |

80008-69-1 |

|---|---|

分子式 |

C22H25BrN3O4P |

分子量 |

506.3 g/mol |

IUPAC 名称 |

(5-bromo-1H-indol-3-yl) phosphate;(4-methylphenyl)azanium |

InChI |

InChI=1S/C8H7BrNO4P.2C7H9N/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13;2*1-6-2-4-7(8)5-3-6/h1-4,10H,(H2,11,12,13);2*2-5H,8H2,1H3 |

InChI 键 |

BJPQJFLGNGVUHQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N.C1=CC2=C(C=C1Br)C(=CN2)OP(=O)(O)O |

规范 SMILES |

CC1=CC=C(C=C1)[NH3+].CC1=CC=C(C=C1)[NH3+].C1=CC2=C(C=C1Br)C(=CN2)OP(=O)([O-])[O-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BIP contribute to the detection of alkaline phosphatase (ALP) in chemiluminescent assays?

A1: BIP acts as a substrate for ALP. When ALP hydrolyzes BIP, it generates hydrogen peroxide (H2O2) []. This H2O2 can then be detected through a chemiluminescent reaction, typically involving a reagent like Isoluminol and microperoxidase (m-POD). The intensity of the chemiluminescence signal is directly proportional to the amount of ALP present in the sample [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1488490.png)

![2-Chloro-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B1488494.png)

amine](/img/structure/B1488507.png)

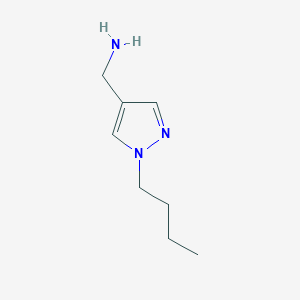

![[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine](/img/structure/B1488508.png)